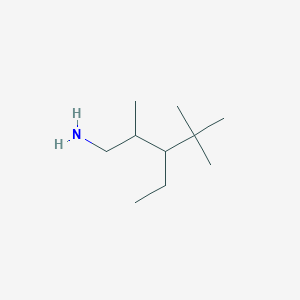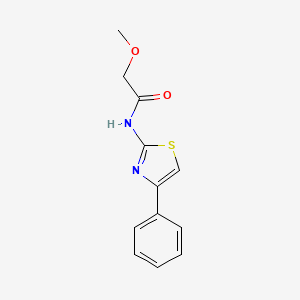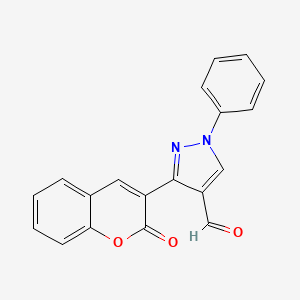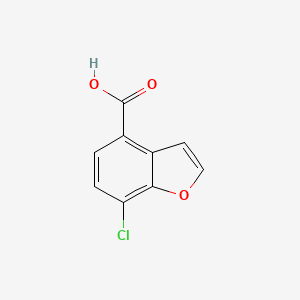
7-Chlorobenzofuran-4-carboxylic acid
Overview
Description
7-Chlorobenzofuran-4-carboxylic acid is a chemical compound with the molecular formula C9H5ClO3 and a molecular weight of 196.59 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 7-Chlorobenzofuran-4-carboxylic acid consists of 9 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .Scientific Research Applications
1. Molecular Structure and Crystal Formation
- In the study of molecular structures, 7-Chlorobenzofuran-4-carboxylic acid derivatives have shown significance. For instance, the molecular structure of 4-chlorobenzoic acid is closely related and exhibits specific properties like planarity and hydrogen bonding, which are key in crystal formation (Gotoh, Katagiri, & Ishida, 2010).
2. Synthesis of Quinoline Derivatives
- Quinoline derivatives, which have various applications in medicinal chemistry, can be synthesized using intermediates related to 7-Chlorobenzofuran-4-carboxylic acid. These compounds demonstrate significant properties in developing anticancer agents (Bhatt, Agrawal, & Patel, 2015).
3. Interaction with Other Molecular Structures
- Research shows that derivatives of 7-Chlorobenzofuran-4-carboxylic acid can interact with other molecules like N,N-dimethylformamide, leading to unique hydrogen-bonded structures (Xu, Kennedy, Florence, & Shankland, 2004).
4. Catalysis in Chemical Reactions
- Certain chlorobenzoic acid derivatives, similar to 7-Chlorobenzofuran-4-carboxylic acid, are effective catalysts for amide condensation, significantly impacting the field of organic synthesis (Maki, Ishihara, & Yamamoto, 2006).
5. Synthesis and Optical Resolution
- The synthesis and optical resolution of chlorotriptycene-7-carboxylic acids, which share structural similarities with 7-Chlorobenzofuran-4-carboxylic acid, provide insights into the development of new optical materials and molecular recognition processes (Hashimoto, Shimizu, Ogura, & Nakagawa, 1974).
6. Analgesic Properties
- Some derivatives of 7-Chlorobenzofuran-4-carboxylic acid have shown potential as analgesic agents, indicating their relevance in pharmaceutical research (Boyle et al., 1986).
7. Synthesis of Anticancer Compounds
- The synthesis of specific 7-chloro-6-fluoro-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid derivatives, an important intermediate for anticancer drugs, highlights the relevance of 7-Chlorobenzofuran-4-carboxylic acid in medicinal chemistry (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).
8. Antimicrobial Activity
- Derivatives of 7-Chlorobenzofuran-4-carboxylic acid show significant antimicrobial activity, contributing to the development of new antibiotics and antifungal agents (Bhatt & Agrawal, 2010).
9. Application in Food Safety and Environment
- Carboxylic acids, including derivatives of 7-Chlorobenzofuran-4-carboxylic acid, play a crucial role in food preservation, agriculture, and as building blocks for chemical synthesis, impacting various industries (Mira & Teixeira, 2013).
10. Ion Transport and Extraction
- Research in ion transport and extraction has shown the use of carboxylic acids with ether oxygens and aromatic rings, which could include 7-Chlorobenzofuran-4-carboxylic acid derivatives, as effective carriers for alkali metal ions (Yamaguchi et al., 1988).
properties
IUPAC Name |
7-chloro-1-benzofuran-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO3/c10-7-2-1-6(9(11)12)5-3-4-13-8(5)7/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOZOHSZUJYIQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C(=O)O)C=CO2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chlorobenzofuran-4-carboxylic acid | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-benzylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2432698.png)
![Spiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2432699.png)
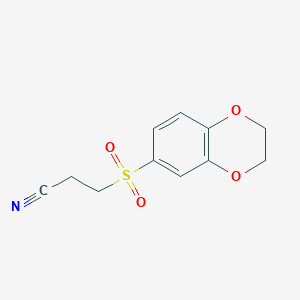
![2-({4-[(3-chloro-4-methylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2432701.png)
![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2432702.png)

![methyl 4-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2432705.png)
![[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2432706.png)
![1-sec-butyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2432708.png)
![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/no-structure.png)
methanone](/img/structure/B2432712.png)
